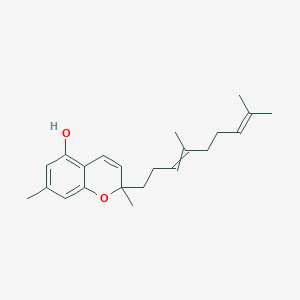

2-(4,8-Dimethylnona-3,7-dienyl)-2,7-dimethylchromen-5-ol

説明

Confluentin is a naturally occurring compound isolated from the fruiting bodies of the terrestrial polypore Albatrellus flettii . It is known for its antimicrobial activity against gram-positive bacteria and its ability to inhibit histamine release from rat peritoneal mast cells . Additionally, confluentin has shown weak cytotoxicity against several human tumor cell lines .

特性

分子式 |

C22H30O2 |

|---|---|

分子量 |

326.5 g/mol |

IUPAC名 |

2-(4,8-dimethylnona-3,7-dienyl)-2,7-dimethylchromen-5-ol |

InChI |

InChI=1S/C22H30O2/c1-16(2)8-6-9-17(3)10-7-12-22(5)13-11-19-20(23)14-18(4)15-21(19)24-22/h8,10-11,13-15,23H,6-7,9,12H2,1-5H3 |

InChIキー |

WQOSNKWCIQZRGH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)CCC=C(C)C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Confluentin can be isolated from the ethanol extracts of Albatrellus flettii using bioassay-guided fractionation, mass spectrometry, and nuclear magnetic resonance . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the isolation process involves the use of ethanol as a solvent and subsequent purification steps.

Industrial Production Methods: Currently, there is limited information on the industrial production methods of confluentin. The primary source remains the natural extraction from Albatrellus flettii, which may not be scalable for large-scale industrial production.

化学反応の分析

Types of Reactions: Confluentin undergoes various chemical reactions, including oxidation, reduction, and substitution. specific details on these reactions are not extensively documented in the literature.

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving confluentin are not well-documented. Further research is needed to elucidate the specific reagents and conditions that facilitate these reactions.

Major Products Formed: The major products formed from the reactions of confluentin are not extensively studied. More research is required to identify and characterize these products.

科学的研究の応用

Confluentin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Confluentin is used as a reference compound in various chemical studies due to its unique structure and properties.

Medicine: Confluentin has shown potential in cancer research, particularly in down-regulating KRAS expression in human colon cancer cells.

作用機序

Confluentin is structurally and functionally similar to other compounds such as grifolin and neogrifolin . These compounds also exhibit anti-cell viability activity and are isolated from the same source, Albatrellus flettii . confluentin’s unique ability to inhibit the IMP1-KRAS RNA interaction sets it apart from its analogues .

類似化合物との比較

- Grifolin

- Neogrifolin

- Confluentic acid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。